molecular formula C10H11NO B1313754 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one CAS No. 6729-50-6

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one

Cat. No.: B1313754
CAS No.: 6729-50-6
M. Wt: 161.2 g/mol
InChI Key: WWQPGNZHJFFKRW-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one is a heterocyclic compound with the molecular formula C10H11NO It is a seven-membered ring structure containing one nitrogen atom and one carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one involves the hydrogenation reduction reaction of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Another approach includes the ring expansion of smaller cyclic compounds through recyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to convert the carbonyl group to an alcohol.

    Substitution: Involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2,3,4,5-Tetrahydro-benzo[c]azepin-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,3,4,5-tetrahydro-2-benzazepin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-9-6-2-1-4-8(9)5-3-7-11-10/h1-2,4,6H,3,5,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQPGNZHJFFKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459730
Record name 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6729-50-6
Record name 2,3,4,5-Tetrahydro-benzo[c]azepin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

With cooling with ice, 2.6 g of sodium azide was added to a concentrated hydrochloric acid (60 mL) solution of 5 mL of alpha-tetralone, and stirred at room temperature for 15 hours. The reaction liquid was poured into ice water, and neutralized with potassium carbonate. This was extracted with chloroform, and the organic layer was washed with saturated saline water and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure, and the crude product was purified through silica gel column chromatography (chloroform/methanol) to obtain 2.3 g of the entitled compound as a yellow solid.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the dual PARP inhibition exhibited by latonduine A and how does this relate to 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one?

A1: Latonduine A, a marine natural product, has shown promising activity in correcting the trafficking defect of the F508del-cystic fibrosis transmembrane regulator (CFTR), a mutation commonly found in cystic fibrosis patients. Research suggests that this corrective activity stems from latonduine A's ability to simultaneously inhibit two enzymes: PARP3 and PARP16 [].

Q2: What is the structure-activity relationship (SAR) observed for 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one analogs in relation to their PARP inhibitory activity?

A2: The development of synthetic latonduine A analogs, particularly those based on the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one core, has been crucial in dissecting the SAR for PARP inhibition. For instance, the introduction of a phenyl group at the 4-position and a hydroxyl group at the 5-position yielded a compound with modest but selective inhibition of PARP3. Conversely, incorporating a pyridin-2-yl group at the 4-position and both dichloro and hydroxyl groups at the 7,8 and 5-positions respectively resulted in a potent and selective inhibitor of PARP16 []. These findings demonstrate that subtle modifications to the 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-1-one scaffold can significantly influence the potency and selectivity towards specific PARP enzymes, paving the way for the development of tailored therapeutics.

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